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Ethyl 4-acetyl-5-methylisoxazole-

3-carboxylate

Cat. No.: B094350 Get Quote

A detailed analysis of the binding affinities and interactions of novel isoxazole compounds with

Cyclooxygenase-2 (COX-2) and Cytochrome P450 (CYP450) enzymes.

This guide provides a comparative overview of molecular docking studies performed on various

isoxazole derivatives targeting two significant protein families: Cyclooxygenase-2 (COX-2), a

key enzyme in inflammation[1], and Cytochrome P450 (CYP450), crucial for drug metabolism.

[2][3] The data presented is intended for researchers, scientists, and drug development

professionals to facilitate the understanding of the structure-activity relationships and potential

therapeutic applications of these compounds.

Quantitative Data Summary
The following tables summarize the binding affinities (docking scores) of different isoxazole

derivatives against their respective protein targets. Lower docking scores indicate a higher

binding affinity.

Table 1: Docking Scores of Isoxazole Derivatives against Cyclooxygenase-2 (COX-2)
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Compound ID Target Protein
Docking Score
(kcal/mol)

Reference
Compound

Reference
Docking Score
(kcal/mol)

5b COX-2 -8.7 Parecoxib Not Specified

5c COX-2 -8.5 Parecoxib Not Specified

5d COX-2 -8.4 Parecoxib Not Specified

4f COX-2 Not Specified Parecoxib Not Specified

4n COX-2 Not Specified Parecoxib Not Specified

A13 COX-2
Not Specified

(IC50: 13 nM)
Celecoxib Not Specified

Data sourced from multiple studies investigating the anti-inflammatory potential of isoxazole

derivatives.[1][4][5]

Table 2: Docking Scores of Isoxazole Derivatives against Cytochrome P450 (CYP450) Family

Enzymes

Derivative
Functional
Group

Target Protein
Docking Score
(kcal/mol)

Reference
Compound

Reference
Docking Score
(kcal/mol)

4-OH CYP1A2 -7.8 Ketoconazole -7.5

4-F CYP1A2 -8.0 Ketoconazole -7.5

3-NO2 CYP1A2 -8.0 Ketoconazole -7.5

4-OH CYP2C9 -8.9 Ketoconazole -8.3

4-OH CYP2C8 -8.1 Ketoconazole -7.8

4-OH CYP2C19 -8.1 Ketoconazole -7.9

4-OH CYP2D6 -7.6 Ketoconazole -7.2
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This table highlights the binding affinities of synthesized isoxazole derivatives compared to

standard drugs like ketoconazole, erlotinib, and gemcitabine.[2][3] The 4-OH and 4-F

derivatives, in particular, demonstrated strong affinity for the studied CYP450 proteins.[2][3]

Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the

referenced studies.

Molecular Docking Protocol for COX-2 Inhibition Study[5]

Protein Preparation: The three-dimensional crystal structure of the COX-2 enzyme (PDB ID:

4COX) was obtained from the Protein Data Bank. The protein was prepared for docking by

removing water molecules, adding polar hydrogens, and assigning charges.

Ligand Preparation: The 3D structures of the isoxazole derivatives were sketched using

molecular modeling software and optimized to their lowest energy conformation.

Docking Simulation: AutoDock Vina was utilized to perform the molecular docking

simulations. A grid box was defined around the active site of the COX-2 enzyme to

encompass the binding pocket. The program then calculated the binding affinities (in

kcal/mol) and identified the most favorable binding poses of the ligands within the active site.

The interactions, such as hydrogen bonds with key residues like Cys41, Ala151, and Arg120,

were analyzed.[5]

Molecular Docking Protocol for CYP450 Inhibition Study[3]

Software and Structure Preparation: The 3D structures of the nine synthesized isoxazole

derivatives were drawn using the Avogadro software package (version 1.2.0).[3] The crystal

structures of the six target enzymes from the cytochrome P450 family were prepared for

docking.

Docking and Analysis: Molecular docking was performed to compare the binding efficacy of

the isoxazole derivatives with standard drugs (erlotinib, gemcitabine, and ketoconazole).[3]

The binding energies and pharmacophoric interactions were analyzed to determine the

strength and stability of the ligand-protein complexes.
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Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative
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Caption: A diagram showing the potential inhibitory action of an isoxazole derivative on a

signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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